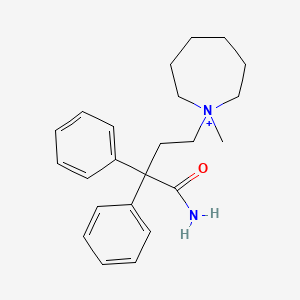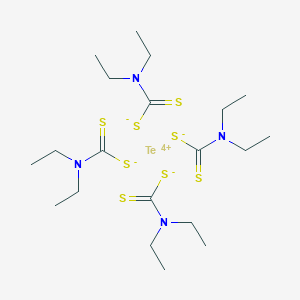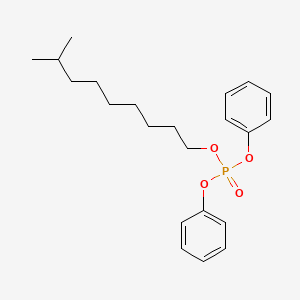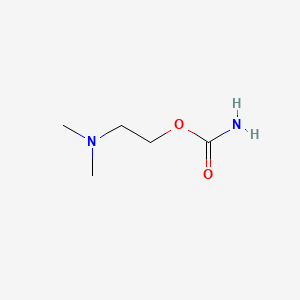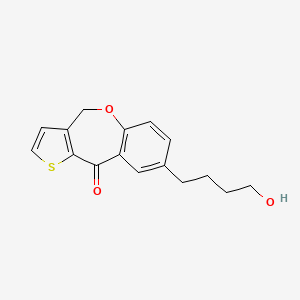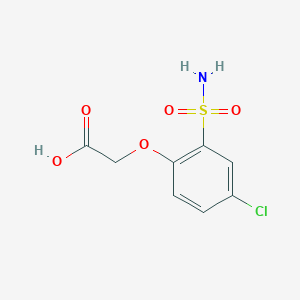
2-(4-Chloro-2-sulfamoylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a sulfamoyl group attached to a phenoxyacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-sulfamoylphenol and chloroacetic acid.
Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification methods to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Amino or thio derivatives.
科学的研究の応用
2-(4-Chloro-2-sulfamoylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides and plant growth regulators.
作用機序
The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects.
類似化合物との比較
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid backbone but with two chloro groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chloro groups, known for its historical use and environmental impact.
Uniqueness: 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is unique due to the presence of both a chloro group and a sulfamoyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-chloro-2-sulfamoylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACCCPVNKUFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196326 |
Source


|
| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-75-3 |
Source


|
| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
